![molecular formula C14H19N5O5 B1147152 N-Isobutyl-2'-deoxyguanosine CAS No. 142554-22-1](/img/structure/B1147152.png)
N-Isobutyl-2'-deoxyguanosine
Overview
Description
N-Isobutyl-2’-deoxyguanosine, also known as N2-Isobutyryl-2’-deoxyguanosine, is a chemical compound with the empirical formula C14H19N5O5 . It has a molecular weight of 337.33 . This compound is used as a reagent in the synthesis of oligodeoxyribonucleotide phosphoramidates, which may have significant potential in oligonucleotide-based diagnostics and therapeutic applications .
Molecular Structure Analysis
The molecular structure of N-Isobutyl-2’-deoxyguanosine is represented by the SMILES stringCC(C)C(=O)NC1=Nc2c(ncn2[C@H]3CC@HC@@HO3)C(=O)N1
. The InChI code for this compound is 1S/C14H19N5O5/c1-6(2)12(22)17-14-16-11-10(13(23)18-14)15-5-19(11)9-3-7(21)8(4-20)24-9/h5-9,20-21H,3-4H2,1-2H3,(H2,16,17,18,22,23)/t7?,8-,9-/m1/s1
. Physical And Chemical Properties Analysis
N-Isobutyl-2’-deoxyguanosine is a solid at 20°C . It has a melting point of ≥300°C . It is recommended to store this compound under inert gas at a temperature below 0°C . It is sensitive to moisture and heat .Scientific Research Applications
Chemotherapy Research : N,N-Bis(2-chloroethyl)-p-aminophenylbutyric acid (chlorambucil) reacts with 2'-deoxyguanosine, which is significant for understanding the mechanisms of chlorambucil, a chemotherapeutic drug. This reaction results in various DNA modifications that are biologically significant and sheds light on DNA alterations caused by this drug (Haapala et al., 2001).
DNA Structure and Function : Incorporation of 2'-deoxy-6-thioguanosine into G-rich oligodeoxyribonucleotides inhibits G-tetrad formation and facilitates triplex formation. This application is crucial for understanding the structural dynamics of DNA and its implications in genetic processes and diseases (Rao et al., 1995).
Carcinogenic Effects and DNA Adducts : The hepatocarcinogen N-hydroxy-2-acetylaminofluorene forms C8-substituted deoxyguanosine adducts, influencing DNA structure and potentially contributing to carcinogenic processes. This research is vital for understanding the molecular basis of carcinogenesis (Lipkowitz et al., 1982).
Mutagenesis : The mutagenic properties of 3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene, a persistent DNA adduct, have been investigated. This study contributes to the understanding of DNA mutations induced by certain carcinogens (Yasui et al., 2004).
Biosensor Development : A novel 8-hydroxy-2'-deoxyguanosine sensor based on multi-walled carbon nanotubes was developed to evaluate oxidative DNA damage. This is an important tool for diagnosing diseases caused by mutations and immune system deficiencies (Guo et al., 2016).
Antineoplastic Agents : N2-Isobutyryl-2'-deoxyguanosine-N7-cyanoborane derivatives have been observed as potent antineoplastic agents, active against various human tissue culture tumor cells. This highlights its potential use in cancer treatment (Sood et al., 1992).
Safety And Hazards
The safety information for N-Isobutyl-2’-deoxyguanosine indicates that it is harmful . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P233, P260, P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P340, P362, P403, P403+P233, P405, P501 .
properties
IUPAC Name |
9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-methylpropylamino)-1H-purin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O4/c1-7(2)4-15-14-17-12-11(13(22)18-14)16-6-19(12)10-3-8(21)9(5-20)23-10/h6-10,20-21H,3-5H2,1-2H3,(H2,15,17,18,22)/t8-,9+,10+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFWZGMCLBMEAU-IVZWLZJFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CNC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00931522 | |
Record name | 9-(2-Deoxypentofuranosyl)-2-[(2-methylpropyl)imino]-3,9-dihydro-2H-purin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00931522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Isobutyl-2'-deoxyguanosine | |
CAS RN |
142554-22-1 | |
Record name | 9-(2-Deoxypentofuranosyl)-2-[(2-methylpropyl)imino]-3,9-dihydro-2H-purin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00931522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.